1'-(4,5-dimethoxy-2-nitrobenzyl)-1,4'-bipiperidine
Overview
Description
4,5-Dimethoxy-2-nitrobenzyl bromide (DMNBB) is a derivative of 4,5-dimethoxy-2-nitrobenzyl (DMNB). The DMNB group of DMNBB is used as a photolabile protecting group in caging technology to develop pro-drugs .
Synthesis Analysis
4,5-Dimethoxy-2-nitrobenzyl alcohol is a suitable reagent used in the synthesis of 4,5-dimethoxy-2-nitrobenzyl methacrylate, a photolabile monomer .
Molecular Structure Analysis
The molecular formula of 4,5-Dimethoxy-2-nitrobenzyl bromide is C9H10BrNO4 and its molecular weight is 276.08 . The molecular formula of 4,5-Dimethoxy-2-nitrobenzyl alcohol is C9H11NO5 and its molecular weight is 213.19 .
Chemical Reactions Analysis
4,5-Dimethoxy-2-nitrobenzyl alcohol is used in the synthesis of 4,5-dimethoxy-2-nitrobenzyl methacrylate, a photolabile monomer, and 2-(4-((4-(4,5-dimethoxy-2-nitrobenzyloxy)phenyl)cyclohexylidene)methyl)phenoxy)-N,N-dimethylethanamine, a caged cyclofen-OH ligand .
Physical And Chemical Properties Analysis
The melting point of 4,5-Dimethoxy-2-nitrobenzyl bromide is 131-133 °C . The melting point of 4,5-Dimethoxy-2-nitrobenzyl alcohol is 145-148 °C .
Safety and Hazards
properties
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-25-18-12-15(17(22(23)24)13-19(18)26-2)14-20-10-6-16(7-11-20)21-8-4-3-5-9-21/h12-13,16H,3-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDPPNSDKPRERN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCC(CC2)N3CCCCC3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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